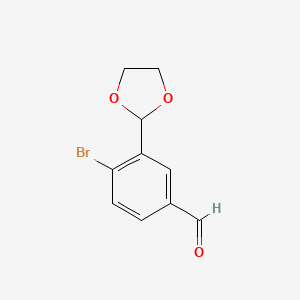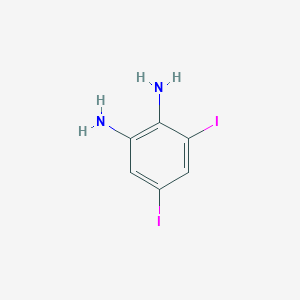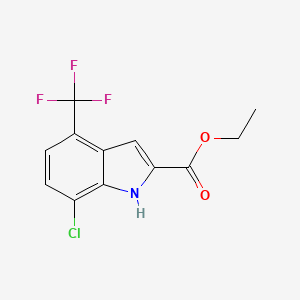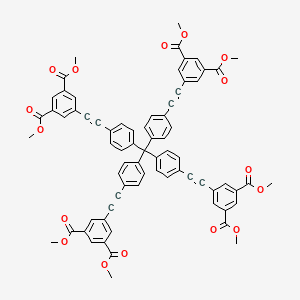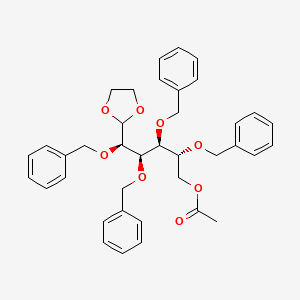
(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentyl acetate is a complex organic compound that features multiple benzyloxy groups and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentyl acetate typically involves multi-step organic reactions. The starting materials often include pentyl acetate and benzyl alcohol derivatives. The synthesis may involve protection and deprotection steps, as well as the formation of the dioxolane ring through acetalization reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the acetate group, potentially converting it to an alcohol.
Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentyl acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be used to study the interactions of benzyloxy groups with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentyl acetate involves its interaction with molecular targets through its benzyloxy and dioxolane groups. These interactions can affect various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)pentyl acetate: Similar structure but lacks the dioxolane ring.
(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanol: Similar structure but with an alcohol group instead of an acetate.
Uniqueness
The presence of both benzyloxy groups and a dioxolane ring in (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentyl acetate makes it unique compared to other similar compounds
Propriétés
Formule moléculaire |
C38H42O8 |
|---|---|
Poids moléculaire |
626.7 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(1,3-dioxolan-2-yl)-2,3,4,5-tetrakis(phenylmethoxy)pentyl] acetate |
InChI |
InChI=1S/C38H42O8/c1-29(39)42-28-34(43-24-30-14-6-2-7-15-30)35(44-25-31-16-8-3-9-17-31)36(45-26-32-18-10-4-11-19-32)37(38-40-22-23-41-38)46-27-33-20-12-5-13-21-33/h2-21,34-38H,22-28H2,1H3/t34-,35+,36-,37-/m1/s1 |
Clé InChI |
MSKQEQLNCUMECY-LADGJGSJSA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@@H]([C@H]([C@H](C1OCCO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canonique |
CC(=O)OCC(C(C(C(C1OCCO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B12836945.png)
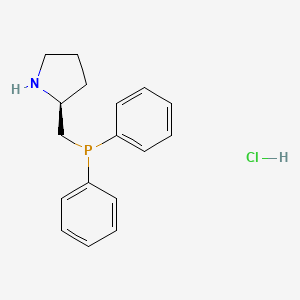
![Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-](/img/structure/B12836953.png)

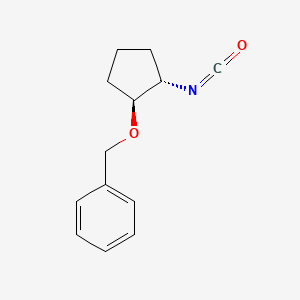


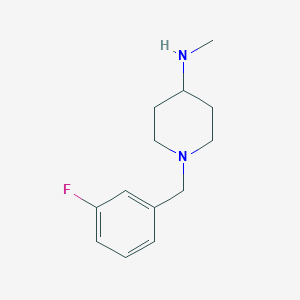
![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12836994.png)

